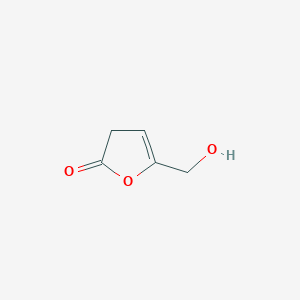

2(3H)-Furanone, 5-(hydroxymethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The classical route for synthesizing 5-hydroxymethylfurfural involves the acid-catalyzed dehydration of hexoses, such as fructose . This process typically uses sulfuric acid or hydrochloric acid as the catalyst . The reaction conditions often include heating the sugar solution to temperatures around 100°C to facilitate the dehydration process .

Industrial Production Methods

Industrial production of 5-hydroxymethylfurfural can be achieved through the catalytic conversion of biomass feedstocks . This method involves using various catalytic systems to convert polysaccharides from biomass into 5-hydroxymethylfurfural . The development of efficient catalysts and catalytic systems is crucial for improving the selectivity and conversion rates of this process .

化学反応の分析

Types of Reactions

5-hydroxymethylfurfural undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the furan ring.

Major Products

The major products formed from these reactions include 2,5-furandicarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various halogenated derivatives .

科学的研究の応用

5-hydroxymethylfurfural has a wide range of scientific research applications:

作用機序

The mechanism by which 5-hydroxymethylfurfural exerts its effects involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

2,5-Furandicarboxylic Acid: This compound is a major oxidation product of 5-hydroxymethylfurfural and is used in the production of bio-based polymers.

Uniqueness

5-hydroxymethylfurfural is unique due to its dual functionality, possessing both aldehyde and alcohol groups, which allows it to undergo a wide range of chemical reactions . This versatility makes it a valuable intermediate in the synthesis of various high-value chemicals and materials .

生物活性

2(3H)-Furanone, 5-(hydroxymethyl)-, also known by its CAS number 83056-58-0, is a compound of significant interest in biological research due to its diverse potential applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2(3H)-Furanone, 5-(hydroxymethyl)- is characterized by a furanone ring structure with a hydroxymethyl group. This structural feature is crucial for its biological interactions and activities.

Antimicrobial Properties

Research has demonstrated that 2(3H)-Furanone, 5-(hydroxymethyl)- exhibits notable antimicrobial activity. It has been studied for its effects against various bacterial strains, particularly Gram-positive bacteria.

- Case Study: Antibacterial Activity Against Staphylococcus aureus

A study evaluated the efficacy of furanone derivatives against Staphylococcus aureus, revealing that certain derivatives exhibited potent antibacterial effects. Specifically, compounds similar to 2(3H)-Furanone were shown to disrupt biofilm formation and promote cell death in bacterial cultures .

The mechanism by which 2(3H)-Furanone exerts its biological effects involves interaction with bacterial cell membranes and intracellular targets. The compound may induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components .

Efficacy Studies

A comprehensive study analyzed the antimicrobial activity of various furanones against Listeria monocytogenes. Results indicated that these compounds could inhibit biofilm formation effectively. The study employed statistical methods such as ANOVA to validate the significance of the findings .

| Compound | Concentration (μg/mL) | Effect on Biofilm Formation |

|---|---|---|

| Fn3 | 8 | Inhibition observed |

| Fn3 | 32 | Complete eradication |

Comparative Analysis

Comparative studies have shown that while many furanones exhibit antimicrobial properties, the specific structural characteristics of 2(3H)-Furanone contribute to its unique efficacy profile.

| Furanone Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| F105 | S. aureus | 8-16 μg/mL |

| Fn3 | Listeria monocytogenes | 10 μg/mL |

Applications in Medicine

The potential therapeutic applications of 2(3H)-Furanone extend beyond antimicrobial activity. Its ability to modulate biological pathways suggests possible roles in treating neurodegenerative disorders and other conditions where oxidative stress is a factor .

特性

IUPAC Name |

5-(hydroxymethyl)-3H-furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1,6H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNRODMULRDGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。